molecular formula C11H11N5O7 B14638924 1-Ethylimidazole;2,4,6-trinitrophenol CAS No. 53520-96-0

1-Ethylimidazole;2,4,6-trinitrophenol

Cat. No.: B14638924
CAS No.: 53520-96-0
M. Wt: 325.23 g/mol
InChI Key: YDICQOXMRBHQHG-UHFFFAOYSA-N
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Description

1-Ethylimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of 1-ethylimidazole and 2,4,6-trinitrophenol. 1-Ethylimidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound known for its explosive properties. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylimidazole;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 1-ethylimidazole. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization. The subsequent reaction with 1-ethylimidazole is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Chemical Reactions Analysis

Acid-Base Reaction Between 1-Ethylimidazole and Picric Acid

Picric acid (pKa ≈ 0.3–0.4) acts as a strong acid due to its three electron-withdrawing nitro groups, while 1-ethylimidazole (pKa ≈ 7.0–7.5 for conjugate acid) serves as a weak base. Their interaction typically results in proton transfer, forming an ionic compound:

1 Ethylimidazolium picrate(C5H9N2+C6H2N3O7)\text{1 Ethylimidazolium picrate}\quad (\text{C}_5\text{H}_9\text{N}_2^+\cdot \text{C}_6\text{H}_2\text{N}_3\text{O}_7^-)

Key Observations :

  • The reaction is exothermic and proceeds rapidly in polar solvents like ethanol or water .

  • The resulting salt exhibits enhanced thermal stability compared to picric acid alone, with decomposition temperatures exceeding 200°C .

Supramolecular Interactions

The imidazole ring in 1-ethylimidazole participates in non-covalent interactions with picric acid:

Interaction TypeMechanismEvidence from Studies
Hydrogen Bonding N–H···O between imidazolium and nitro OStabilizes crystal lattices
π-π Stacking Aromatic ring interactionsObserved in XRD of similar complexes
Electrostatic Ionic pairing in the picrate saltConfirmed via FT-IR and NMR

Research Findings :

  • Imidazole derivatives form stable complexes with nitroaromatics due to complementary electron-deficient (picrate) and electron-rich (imidazole) systems .

  • The ethyl group in 1-ethylimidazole enhances solubility in organic solvents but reduces hydrogen-bonding efficiency compared to unsubstituted imidazole .

Reductive Reactions of Picric Acid

Picric acid undergoes microbial or chemical reduction, forming intermediates such as hydride-Meisenheimer complexes (Fig. 1) :

  • Hydrogenation :

    TNP+2H2H TNP dihydride complex \text{TNP}+2\text{H}^-\rightarrow \text{2H}^-\text{ TNP dihydride complex }
    • Catalyzed by hydride transferases (e.g., NpdC/NpdI in Rhodococcus opacus) .

    • The dihydride complex tautomerizes between aci-nitro and nitro forms via proton shifts .

  • Nitrite Elimination :

    2H TNPH DNP+NO2\text{2H}^-\text{ TNP}\rightarrow \text{H}^-\text{ DNP}+\text{NO}_2^-
    • Enzymatic denitration by hydrolases produces 2,4-dinitrophenol derivatives .

Table 1 : Enzymatic parameters for picric acid degradation

| Enzyme | Substrate | kcatk_{\text{cat}}
(s1^{-1}
) | KmK_m
(μM) |
|------------------------|-----------------|----------------------------------|----------------|
| Hydride Transferase I | H^-
-TNP | 12.4 ± 1.2 | 45 ± 5 |
| Tautomerase (NpdH) | 2H^-
-TNP | 8.9 ± 0.7 | 32 ± 3 |
| Hydrolase | 2,4-DNCH | 5.2 ± 0.4 | 28 ± 2 |

Synthetic Pathways for Picric Acid

Picric acid is synthesized via sulfonation and nitration of phenol :

  • Sulfonation :

    Phenol+H2SO4Phenol sulfonic acid\text{Phenol}+\text{H}_2\text{SO}_4\rightarrow \text{Phenol sulfonic acid}
  • Nitration :

    Phenol sulfonic acid+HNO3TNP+H2O+SO32\text{Phenol sulfonic acid}+\text{HNO}_3\rightarrow \text{TNP}+\text{H}_2\text{O}+\text{SO}_3^{2-}

Key Conditions :

  • Temperature: 80–100°C .

  • Yield: ~70% after recrystallization .

Scientific Research Applications

1-Ethylimidazole;2,4,6-trinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethylimidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethylimidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole ring and the nitroaromatic structure. This combination imparts distinct chemical and physical properties, making it useful in various scientific and industrial applications .

Properties

CAS No.

53520-96-0

Molecular Formula

C11H11N5O7

Molecular Weight

325.23 g/mol

IUPAC Name

1-ethylimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-7-4-3-6-5-7/h1-2,10H;3-5H,2H2,1H3

InChI Key

YDICQOXMRBHQHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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